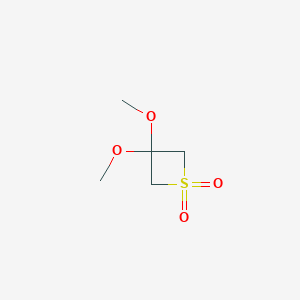![molecular formula C20H19NO4 B15327388 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid CAS No. 2138138-02-8](/img/structure/B15327388.png)
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid is a synthetic organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azetidine ring. This compound is primarily used in peptide synthesis as a protecting group for amino acids, ensuring that specific functional groups remain unreacted during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Fluorenylmethoxycarbonyl Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.
Purification Techniques: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, yielding the free amino acid.
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Various substituted azetidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for amino acids, facilitating the synthesis of complex peptides.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research in biochemistry and molecular biology.
Mecanismo De Acción
The primary mechanism of action for 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The deprotection step, involving the removal of the Fmoc group, is crucial for obtaining the desired peptide sequence.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)propionic acid
- 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid is unique due to its azetidine ring, which imparts distinct chemical properties compared to other Fmoc-protected amino acids. The azetidine ring’s strained structure can lead to different reactivity patterns, making this compound valuable in specific synthetic applications.
Propiedades
Número CAS |
2138138-02-8 |
|---|---|
Fórmula molecular |
C20H19NO4 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)11-13-9-10-21(13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) |
Clave InChI |
LLQYJNLNJUXABL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)


![tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)
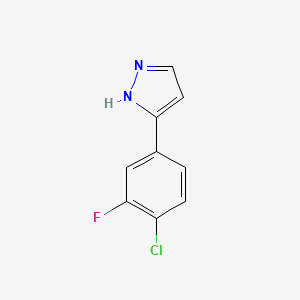
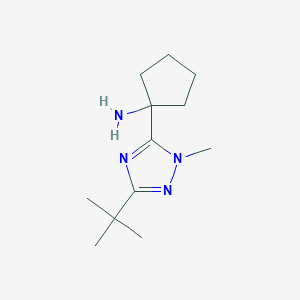

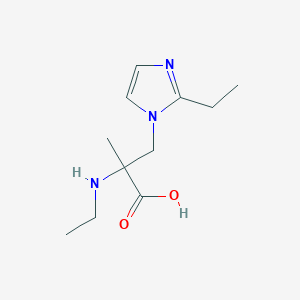
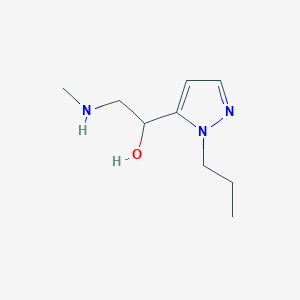


![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
